1-Dodecyl-1H-pyrazole (CAS 62838-61-3): Physicochemical Profiling, Synthesis, and Advanced Applications
1-Dodecyl-1H-pyrazole (CAS 62838-61-3): Physicochemical Profiling, Synthesis, and Advanced Applications
Executive Summary
1-Dodecyl-1H-pyrazole is a highly versatile, amphiphilic heterocyclic building block utilized across advanced materials science and pharmaceutical development. Characterized by a polar, aromatic pyrazole headgroup and a highly hydrophobic 12-carbon (dodecyl) tail, this compound serves as a critical precursor for the synthesis of bis-quaternary ammonium antimicrobials, high-temperature clay nanocomposites, and pyrazolium-based ionic liquids. This whitepaper provides an in-depth analysis of its physicochemical behavior, mechanistic synthesis, and self-validating experimental protocols.
Structural and Physicochemical Properties
The unique utility of 1-Dodecyl-1H-pyrazole stems from its amphiphilic geometry. In the pyrazole ring, the N1 nitrogen is "pyrrole-like" (its lone pair participates in the aromatic sextet and is bonded to the dodecyl chain), while the N2 nitrogen is "pyridine-like" (possessing an orthogonal sp2 -hybridized lone pair). This N2 lone pair is the primary nucleophilic site for coordination and quaternization.
The C12 tail provides optimal lipophilicity, driving micellar self-assembly and facilitating insertion into biological lipid bilayers—a critical feature for its downstream derivative applications in antimicrobial agents.
Table 1: Core Physicochemical Specifications
| Property | Value |
| IUPAC Name | 1-Dodecyl-1H-pyrazole |
| CAS Registry Number | 62838-61-3[1] |
| Molecular Formula | C15H28N2[1] |
| Exact Mass | 236.225 g/mol [1] |
| Physical State (at 25°C) | Viscous liquid to low-melting solid |
| Solubility Profile | Insoluble in water; Soluble in DMF, Toluene, EtOAc, and DCM |
| Reactivity Profile | N2 acts as a moderate nucleophile/base; stable to hydrolysis |
Mechanistic Synthesis Workflow
The industrial and laboratory synthesis of 1-Dodecyl-1H-pyrazole relies on the SN2 N-alkylation of 1H-pyrazole using 1-bromododecane.
Causality of Reagent Selection: 1H-pyrazole is a weak acid ( pKa≈14.2 ). Utilizing a mild base like potassium carbonate ( K2CO3 ) in a polar aprotic solvent like N,N-Dimethylformamide (DMF) is critical. DMF effectively solvates the potassium cation, leaving the deprotonated pyrazolide anion highly reactive (the "naked anion" effect). This maximizes the kinetics of the SN2 displacement on the primary carbon of 1-bromododecane while minimizing elimination side-reactions.
Caption: Workflow for the SN2 N-alkylation synthesis of 1-Dodecyl-1H-pyrazole.
Advanced Applications in Materials and Therapeutics
Bis-Quaternary Ammonium Antimicrobials
1-Dodecyl-1H-pyrazole is a vital tertiary amine precursor for synthesizing bis-quaternary ammonium salts (gemini surfactants)[2]. By reacting the pyrazole with disulfonic acid esters, dimeric surfactants are formed[3]. These compounds exhibit potent antimicrobial activity; the dual C12 chains rapidly insert into bacterial cell membranes, causing catastrophic membrane disruption and cell lysis, making them highly effective for sterilization and photographic emulsion stabilization[3].
High-Thermal-Stability Clay Nanocomposites
In polymer science, modifying hydrophilic clays (like montmorillonite) with organic intercalating agents is necessary to disperse them into hydrophobic polymer matrices (e.g., polyamides). Traditional aliphatic quaternary ammonium salts undergo Hofmann elimination at high processing temperatures. Pyrazolium salts derived from 1-dodecylpyrazole lack the structural vulnerability for rapid β -elimination, thereby exhibiting significantly higher thermal stability during polymer melt processing[4].
Pyrazolium-Based Ionic Liquids (ILs)
The quaternization of 1-dodecylpyrazole yields 1-dodecyl-2-methylpyrazolium salts[5]. These pyrazolium-based ILs are utilized as advanced electrolytes in lithium-ion batteries and dye-sensitized solar cells due to their wide electrochemical windows, low viscosities, and excellent chemical stability[5].
Caption: Downstream derivatization and applications of 1-Dodecyl-1H-pyrazole.
Self-Validating Experimental Protocols
Protocol A: Synthesis of 1-Dodecyl-1H-pyrazole
Objective: High-yield N-alkylation with built-in reaction monitoring.
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Initiation: Charge an oven-dried round-bottom flask with 1H-pyrazole (1.0 eq) and anhydrous K2CO3 (1.5 eq) in anhydrous DMF (0.5 M concentration). Stir at 25°C for 30 minutes to facilitate deprotonation.
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Alkylation: Add 1-bromododecane (1.1 eq) dropwise via an addition funnel. Elevate the temperature to 80°C and stir for 12 hours.
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Self-Validation Check (TLC): Monitor the reaction using Thin Layer Chromatography (Silica gel, Hexane:EtOAc 4:1). The protocol is validated to proceed to workup when the UV-active 1H-pyrazole spot ( Rf≈0.2 ) completely disappears, replaced by a new, less polar product spot ( Rf≈0.6 ).
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Workup: Quench the reaction with distilled water (3x volume of DMF) to dissolve inorganic salts. Extract the aqueous layer with Toluene (3x)[6]. Wash the combined organic phases with brine to remove residual DMF, then dry over anhydrous Na2SO4 .
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Purification: Evaporate toluene under reduced pressure. Subject the crude oil to fractional vacuum distillation to isolate pure 1-Dodecyl-1H-pyrazole.
Protocol B: Quaternization to 1-Dodecyl-2-methylpyrazolium Methyl Sulfate
Objective: Synthesis of a pyrazolium ionic liquid/surfactant precursor[5].
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Reagent Mixing: Under a strict nitrogen atmosphere, add dimethyl sulfate (1.0 eq) dropwise to neat 1-dodecyl-1H-pyrazole (1.0 eq) at room temperature[5]. Caution: Dimethyl sulfate is highly toxic; perform strictly in a fume hood.
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Heating: Heat the mixture to 80°C (353 K) and maintain stirring for 10 hours[5].
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Self-Validation Check (Phase & NMR): The reaction is successful when the mixture transitions from a biphasic liquid into a homogenous, highly viscous ionic liquid. 1H -NMR validation will show a distinct downfield chemical shift of the pyrazole aromatic protons (due to the newly acquired positive charge) and the emergence of a sharp singlet ( ≈4.0 ppm) corresponding to the N+−CH3 group.
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Isolation: Extract the resulting product using ethyl acetate to remove any unreacted neutral precursors[5].
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Drying: Distill off residual solvent via rotary evaporation and dry the purified ionic liquid in a vacuum oven at 100°C (373 K) for 48 hours to eliminate trace moisture[5].
References
-
1-Propyl-1H-pyrazole - Similar Compounds (Includes 1-Dodecyl-1H-pyrazole CAS 62838-61-3) Source: EPA CompTox Chemicals Dashboard URL:[Link]
- Process for production of bis-quaternary ammonium salt, and novel intermediate (EP2463266A1)
- Clay organic composite (JP2003095640A)
-
Density, Viscosity, and Refractive Index of 1-Alkyl-2-methylpyrazolium Methyl Sulfate and Bis(trifluoromethylsulfonyl)imide Ionic Liquids Source: Journal of Chemical & Engineering Data (ACS Publications) URL:[Link]
- Method for preparing 1-alkyl-pyrazol-5-carboxylic acid esters (US6444828B1)
Sources
- 1. CompTox Chemicals Dashboard [comptox.epa.gov]
- 2. EP2463266A1 - Process for production of bis-quaternary ammonium salt, and novel intermediate - Google Patents [patents.google.com]
- 3. EP2463266A1 - Process for production of bis-quaternary ammonium salt, and novel intermediate - Google Patents [patents.google.com]
- 4. JP2003095640A - Clay organic complex - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. MXPA00012929A - Method for preparing 1-alkyl-pyrazol-5-carboxylic acid esters - Google Patents [patents.google.com]
